Methyl 3-bromo-5-(bromomethyl)benzoate
Overview
Description
Methyl 3-bromo-5-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2 . It is a derivative of benzoic acid, where the methyl ester group is substituted at the 3-position with a bromomethyl group and at the 5-position with a bromine atom. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Scientific Research Applications
Methyl 3-bromo-5-(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions
Safety and Hazards
“Methyl 3-bromo-5-(bromomethyl)benzoate” is classified as dangerous, with hazard statements H302-H314 indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
The compound might undergo reactions at the benzylic position . In such reactions, the bromine atom could be replaced by other groups, leading to the formation of new compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might change under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate typically involves a multi-step process:
Bromination of Methyl Benzoate: The starting material, methyl benzoate, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 3-position.
Bromomethylation: The brominated product is then subjected to bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated benzoates.
Comparison with Similar Compounds
Methyl 3-bromo-5-(bromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 3-bromobenzoate: Similar in structure but lacks the bromomethyl group at the 5-position.
Methyl 3-(bromomethyl)benzoate: Similar but lacks the bromine atom at the 5-position.
Methyl 3,5-dibromobenzoate: Similar but has bromine atoms at both the 3 and 5 positions without the bromomethyl group
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-bromo-5-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDWOTQCLYYWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730794 | |
Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877624-40-3 | |
Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-5-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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